molecular formula C9H20O6 B14688354 Acetic acid;pentane-1,4-diol CAS No. 32864-71-4

Acetic acid;pentane-1,4-diol

Cat. No.: B14688354
CAS No.: 32864-71-4
M. Wt: 224.25 g/mol
InChI Key: JCNHBFBRJTUVLZ-UHFFFAOYSA-N
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Description

Acetic acid;pentane-1,4-diol is a compound that combines the properties of acetic acid and pentane-1,4-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its use in vinegar and as a chemical reagent. Pentane-1,4-diol, also known as 1,4-pentanediol, is a diol with the chemical formula C₅H₁₂O₂, commonly used in the production of polymers and resins. The combination of these two compounds results in a versatile chemical with a range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentane-1,4-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with pentane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3COOH+HO(CH2)4OHCH3COO(CH2)4OH+H2O\text{CH}_3\text{COOH} + \text{HO(CH}_2\text{)}_4\text{OH} \rightarrow \text{CH}_3\text{COO(CH}_2\text{)}_4\text{OH} + \text{H}_2\text{O} CH3​COOH+HO(CH2​)4​OH→CH3​COO(CH2​)4​OH+H2​O

Industrial Production Methods

Industrial production of this compound often involves the continuous production of 1,4-pentanediol from biomass-based products, such as ethyl levulinate and furfuryl alcohol, using Cu-based catalysts . This method is efficient and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pentane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidation of the diol group can yield aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid group results in the formation of alcohols.

    Substitution: Substitution reactions can produce esters or ethers, depending on the reactants used.

Scientific Research Applications

Acetic acid;pentane-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pentane-1,4-diol involves its interaction with various molecular targets and pathways. The diol group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The carboxylic acid group can undergo ionization, influencing the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: Similar in structure but with one less carbon atom in the diol chain.

    1,5-Pentanediol: Similar in structure but with an additional carbon atom in the diol chain.

    Ethylene glycol: A shorter diol with only two carbon atoms.

Uniqueness

Acetic acid;pentane-1,4-diol is unique due to its combination of a carboxylic acid and a diol, providing a versatile chemical structure that can participate in a wide range of reactions. This makes it valuable in various applications, from polymer synthesis to biological research .

Properties

CAS No.

32864-71-4

Molecular Formula

C9H20O6

Molecular Weight

224.25 g/mol

IUPAC Name

acetic acid;pentane-1,4-diol

InChI

InChI=1S/C5H12O2.2C2H4O2/c1-5(7)3-2-4-6;2*1-2(3)4/h5-7H,2-4H2,1H3;2*1H3,(H,3,4)

InChI Key

JCNHBFBRJTUVLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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